molecular formula C13H19NOS B2581330 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde CAS No. 889973-25-5

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

Cat. No. B2581330
CAS RN: 889973-25-5
M. Wt: 237.36
InChI Key: UUPWYPAENGDKNI-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, also known as AMTCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and contains a thiophene ring and an azepane ring. In

Scientific Research Applications

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been explored as a potential lead compound for the development of new drugs. In pharmacology, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential as a modulator of certain receptors and enzymes. In neuroscience, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been investigated for its potential as a tool for studying the function of certain neurotransmitters.

Mechanism of Action

The exact mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes, which may explain its potential pharmacological effects. Studies have suggested that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde may interact with the dopamine transporter and the sigma-1 receptor, among other targets.
Biochemical and Physiological Effects
Studies have shown that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can have a range of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound. Additionally, its potential pharmacological effects make it a promising tool for studying certain biological processes. However, one limitation of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is its relatively limited scope of applications, which may limit its usefulness in certain research contexts.

Future Directions

There are several potential future directions for research on 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. One area of interest is the development of new drugs based on the structure of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, particularly in the context of potential drug development.

Synthesis Methods

The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde involves the reaction of 5-methylthiophene-2-carboxylic acid with azepane and thionyl chloride. The resulting product is then subjected to a series of purification steps to isolate the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWYPAENGDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde

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